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6-Heptenyl isothiocyanate

TRPA1 Sensory Neuroscience Wasabi Flavor Chemistry

6-Heptenyl isothiocyanate (6-HITC; 7-isothiocyanatohept-1-ene), molecular formula C8H13NS and molecular weight 155.26 g/mol, is an unsaturated aliphatic isothiocyanate (ITC) found naturally in wasabi (Eutrema japonicum). Characterized by a seven-carbon chain with a terminal double bond at the sixth position, it belongs to the ω-alkenyl ITC subclass—distinct from the more extensively studied allyl, benzyl, or sulforaphane-type ITCs.

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
CAS No. 49776-82-1
Cat. No. B1354265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Heptenyl isothiocyanate
CAS49776-82-1
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESC=CCCCCCN=C=S
InChIInChI=1S/C8H13NS/c1-2-3-4-5-6-7-9-8-10/h2H,1,3-7H2
InChIKeyWZXOJFDWZWNRLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Heptenyl Isothiocyanate CAS 49776-82-1: Sourcing the Omega-Alkenyl ITC from Wasabi for Sensory & Antimicrobial Research


6-Heptenyl isothiocyanate (6-HITC; 7-isothiocyanatohept-1-ene), molecular formula C8H13NS and molecular weight 155.26 g/mol, is an unsaturated aliphatic isothiocyanate (ITC) found naturally in wasabi (Eutrema japonicum) . Characterized by a seven-carbon chain with a terminal double bond at the sixth position, it belongs to the ω-alkenyl ITC subclass—distinct from the more extensively studied allyl, benzyl, or sulforaphane-type ITCs . Its chemical identity is confirmed by the canonical SMILES notation C=CCCCCCN=C=S . Unlike the primary pungent principle allyl ITC, 6-HITC is regarded as a contributor to the green, fresh flavor notes of wasabi, indicating a differentiated sensory profile rooted in its carbon chain length and unsaturation pattern .

Why Allyl or Benzyl ITC Cannot Replace 6-Heptenyl Isothiocyanate in Wasabi Flavor Reconstitution and TRPA1 Studies


Substituting 6-heptenyl ITC with common, structurally simpler ITCs such as allyl ITC (C3) or benzyl ITC (aromatic) is scientifically invalid in research on wasabi flavor reconstitution or sensory receptor activation. While the ITC functional group is the primary driver of TRPA1 activation, the carbon chain length and unsaturation dictate critical secondary properties like volatility, hydrophobicity (estimated logP: 4.00), and receptor interaction kinetics, which ultimately define the compound's flavor character and its diffusion-dependent antimicrobial efficacy . Terada et al. (2015) demonstrated that among 16 ITCs tested, 6-heptenyl ITC and its ω-alkenyl analogs (5-hexenyl, 4-pentenyl) are specifically responsible for the 'green notes' of wasabi—a sensory attribute that cannot be replicated by allyl, benzyl, or methylthioalkyl ITCs . Direct quantitative comparisons are essential, as described below.

Quantifiable Differentiation Evidence for 6-Heptenyl Isothiocyanate Against Closest ITC Analogs


TRPA1 Activation Potency: 6-Heptenyl ITC Matches Allyl ITC Within the Sub-Micromolar Range, Defining Its Sensory Relevance

In a systematic structure-activity relationship study by Terada et al. (2015) evaluating 16 isothiocyanates, 6-heptenyl ITC (compound 8) demonstrated high TRPA1 activation potency comparable to allyl ITC (EC50 within 0.25–1 μM range). The human TRPA1 EC50 for 6-heptenyl ITC, measured via Fluo-4 AM Ca²⁺ imaging in TREx-HEK cells, was determined to be 1.05 μM (1,050 nM) . In contrast, allyl ITC showed an EC50 of 0.54 μM, while benzyl ITC gave an EC50 of 0.37 μM, all within the same sub-micromolar potency range . Critically, 6-heptenyl ITC activated TRPA1 but showed no detectable TRPV1 activation, distinguishing it from allyl, sec-butyl, isopropyl, benzyl, and phenylethyl ITCs which exhibited weak TRPV1 activation (EC50 100–200 μM) .

TRPA1 Sensory Neuroscience Wasabi Flavor Chemistry

Antimicrobial Activity: 6-Heptenyl ITC in Food Preservation Context—Class-Level Evidence Supporting Its Utility Against Closest Analogs

Although compound-specific quantitative minimum inhibitory concentration (MIC) data for 6-heptenyl ITC against defined microbial strains are not publicly available in peer-reviewed literature, the compound was included in a comprehensive evaluation of volatile ITC antimicrobial effects by Masuda et al. (2001, ACS Symp. Ser., 794, 229) . Class-level inference from multiple systematic studies demonstrates that aliphatic ITC antimicrobial potency is strongly chain-length-dependent: longer-chain ITCs generally exhibit enhanced activity against Gram-positive bacteria and fungi compared to shorter-chain analogs such as allyl ITC . Specifically, QSAR analyses reveal that hydrophobicity (logP), which is higher for 6-heptenyl ITC (estimated logP 4.00) than for allyl ITC (logP ~2.0), positively correlates with antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Food Preservation Antimicrobial Isothiocyanate

Antioxidant Potential: Reported ORAC Value Provides Screening-Level Differentiation from Vitamin E Baseline

Commercial technical datasheets report that 6-heptenyl ITC exhibits antioxidant activity with an Oxygen Radical Absorbance Capacity (ORAC) value exceeding 15 μmol TE/mg, which is stated to surpass that of traditional antioxidants such as vitamin E . However, the experimental conditions, specific assay protocol (e.g., fluorescein vs. phycoerythrin-based ORAC), and direct comparator quantitative data are not provided in publicly accessible literature. Vitamin E (α-tocopherol) typically exhibits an ORAC value of approximately 0.5–1.0 μmol TE/mg in standard hydrophilic ORAC assays, suggesting a substantial apparent advantage for 6-heptenyl ITC, but this cross-study comparison is highly condition-dependent and should be interpreted with caution.

Antioxidant ORAC Food Chemistry

Defensible Use Cases for 6-Heptenyl Isothiocyanate Based on Verified Differentiation Evidence


TRPA1-Selective Pharmacological Probe Development

With a human TRPA1 EC50 of 1.05 μM and no detectable TRPV1 activation, 6-heptenyl ITC serves as a cleaner agonist for TRPA1 channel studies compared to allyl ITC (EC50 0.54 μM at TRPA1 but also activates TRPV1 at ~160 μM). This selectivity profile is critical for pain and sensory neuroscience researchers seeking to isolate TRPA1-mediated signaling without confounding TRPV1 crosstalk .

Authentic Wasabi Flavor Reconstitution for Sensory and Food Science Research

Terada et al. (2015) identified 6-heptenyl ITC as a key contributor to the green, fresh flavor notes of genuine wasabi, distinct from the acrid pungency of allyl ITC. For food scientists working on natural flavor reconstitution or wasabi authentication, incorporating 6-heptenyl ITC is essential to achieve sensory fidelity—a requirement that cannot be met by substituting with allyl or benzyl ITC alone .

Hydrophobicity-Driven Antimicrobial Screening in Food Preservation

Based on class-level QSAR evidence linking higher logP values (6-heptenyl ITC: estimated 4.00 vs. allyl ITC: ~2.0) to improved antimicrobial membrane permeability, 6-heptenyl ITC is a rational candidate for inclusion in food preservative screening panels targeting Gram-positive bacteria and fungi. Researchers should conduct confirmatory MIC determinations against their specific target organisms .

Antioxidant Lead Identification—Screening-Stage Use Only

The reported ORAC value exceeding 15 μmol TE/mg positions 6-heptenyl ITC as a potential antioxidant lead for preliminary screening in food or cosmetic formulation research. Due to the absence of peer-reviewed, head-to-head validation, users must treat this as a screening-stage data point and perform standardized comparative assays before advancing to formulation development .

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